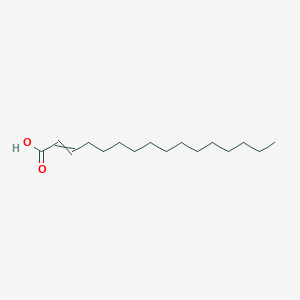![molecular formula C8H9NOS B008759 (E)-6,7-dihydrobenzo[b]thiophen-4(5h)-one oxime CAS No. 19995-19-8](/img/structure/B8759.png)
(E)-6,7-dihydrobenzo[b]thiophen-4(5h)-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzo[b]thiophene derivatives often involves multicomponent reactions, demonstrating the versatility and complexity of constructing such molecules. For instance, a facile diversity-oriented synthesis method for 3-amino-6,7-dihydrobenzo[c]thiophen-4(5H)-one derivatives from α-oxo-N,S-ketene acetal showcases the strategic assembly of these compounds, highlighting the reactivity of intermediate species in achieving high overall yields (Yerande et al., 2014).
Scientific Research Applications
Occurrence and Biodegradation of Thiophenes
Thiophenes, including condensed thiophenes found in petroleum, have significant environmental and industrial relevance. The biodegradation of thiophenes, such as dibenzothiophene and its derivatives, is crucial for understanding the fate of sulfur-containing organic compounds in petroleum-contaminated environments. Kropp and Fedorak (1998) reviewed the occurrence, toxicity, and biodegradation of condensed thiophenes in petroleum, focusing on the types of organosulfur compounds found and their environmental fate. This research is pivotal for developing bioremediation strategies for sulfur-containing pollutants (Kropp & Fedorak, 1998).
Antioxidant Activity and Pharmacological Characteristics
The exploration of antioxidant activities in various compounds, including thiophene derivatives, is vital for pharmaceutical applications. Munteanu and Apetrei (2021) provided a critical review of tests used to determine antioxidant activity, highlighting the significance of these assays in understanding the antioxidant potential of compounds for medical and pharmaceutical applications (Munteanu & Apetrei, 2021). Additionally, the pharmacological properties of vanillic acid, a related compound, have been reviewed for their antioxidant, anti-inflammatory, and neuroprotective properties, suggesting a potential for treating various diseases (Ingole et al., 2021).
Synthesis and Biological Importance of Related Compounds
The synthesis of thiophene derivatives, such as 2-(thio)ureabenzothiazoles, has garnered interest due to their broad spectrum of biological activities. These compounds are of great importance in medicinal chemistry, offering potential therapeutic agents for a variety of pharmacological activities. Rosales-Hernández et al. (2022) reviewed the chemical aspects and pharmacological activities of these compounds, emphasizing their importance in drug development (Rosales-Hernández et al., 2022).
Metal-Ion Sensing Applications
Oxadiazoles, especially 1,3,4-oxadiazole scaffolds, are prominent in developing chemosensors for detecting metal ions. Sharma et al. (2022) summarized synthetic strategies and applications of 1,3,4-oxadiazoles in metal-ion sensing, highlighting their utility in creating sensitive and selective chemosensors for environmental and biological applications (Sharma et al., 2022).
properties
IUPAC Name |
(NE)-N-(6,7-dihydro-5H-1-benzothiophen-4-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c10-9-7-2-1-3-8-6(7)4-5-11-8/h4-5,10H,1-3H2/b9-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHKHQOLEYGCNT-VQHVLOKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CS2)C(=NO)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CS2)/C(=N/O)/C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-6,7-dihydrobenzo[b]thiophen-4(5h)-one oxime | |
CAS RN |
19995-19-8 |
Source


|
| Record name | NSC117727 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117727 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


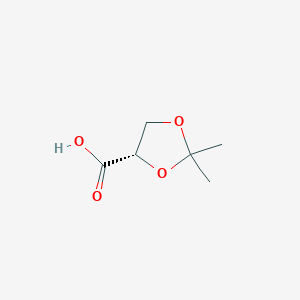
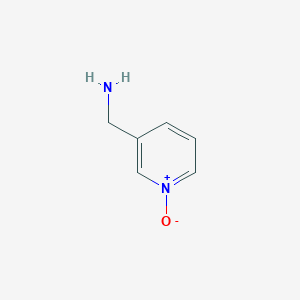
![4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B8682.png)
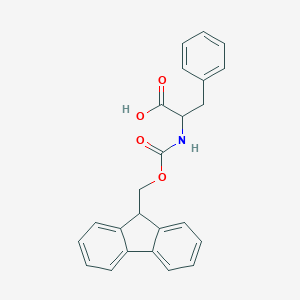
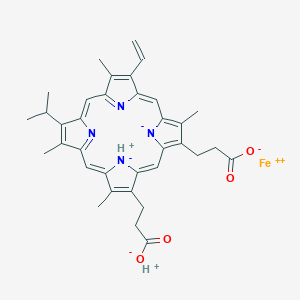
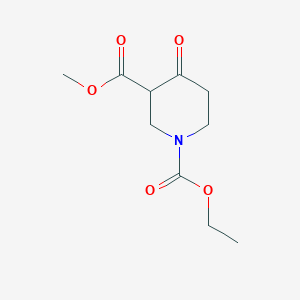
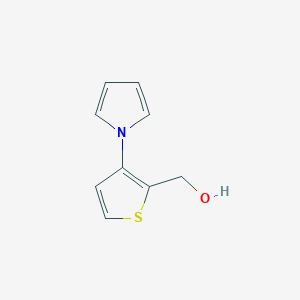
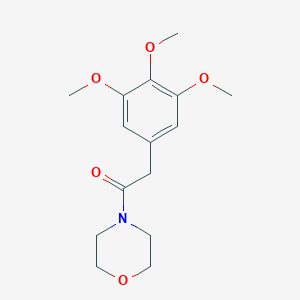
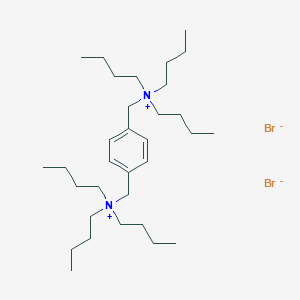

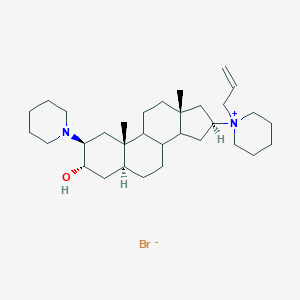
![Methyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate](/img/structure/B8706.png)
